molecular formula C20H28N4O B7058674 N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]-1-phenylpiperidin-4-amine

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]-1-phenylpiperidin-4-amine

Cat. No.: B7058674
M. Wt: 340.5 g/mol
InChI Key: XGQBUFJDEGNGIV-UHFFFAOYSA-N
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Description

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]-1-phenylpiperidin-4-amine is a complex organic compound featuring a piperidine ring substituted with a phenyl group and a side chain containing a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]-1-phenylpiperidin-4-amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different heterocyclic structures.

    Substitution: The phenyl group and the piperidine ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide (NBS)) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Opened oxadiazole rings forming different heterocycles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the 1,2,4-oxadiazole ring, which is known to be a pharmacophore in various drugs. It could be investigated for its potential as an antimicrobial, antiviral, or anticancer agent .

Medicine

In medicine, the compound could be explored for its therapeutic potential. The piperidine ring is a common motif in many drugs, and its combination with the oxadiazole ring could lead to new treatments for diseases such as hypertension, Parkinson’s disease, or cancer .

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its stable and versatile structure.

Mechanism of Action

The mechanism of action of N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]-1-phenylpiperidin-4-amine would depend on its specific biological target. Generally, compounds containing the 1,2,4-oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may enhance binding affinity and selectivity towards certain molecular targets, such as neurotransmitter receptors or ion channels.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]-1-phenylpiperidin-4-amine is unique due to its combination of a piperidine ring with a phenyl group and a 1,2,4-oxadiazole ring. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]-1-phenylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c1-14(2)18(20-22-19(23-25-20)15-8-9-15)21-16-10-12-24(13-11-16)17-6-4-3-5-7-17/h3-7,14-16,18,21H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQBUFJDEGNGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC(=NO1)C2CC2)NC3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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